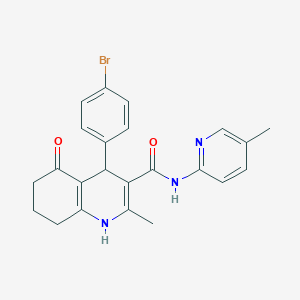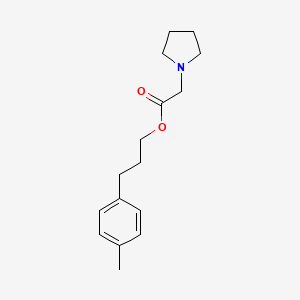![molecular formula C24H21FN2O3S B11643964 (5Z)-3-(4-fluorobenzyl)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11643964.png)
(5Z)-3-(4-fluorobenzyl)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-3-(4-フルオロベンジル)-5-{[1-(4-メトキシフェニル)-2,5-ジメチル-1H-ピロール-3-イル]メチリデン}-1,3-チアゾリジン-2,4-ジオンは、チアゾリジン-2,4-ジオンコアを特徴とする複雑な有機化合物です。この化合物は、フルオロベンジル基、メトキシフェニル基、およびジメチルピロール基の存在によって特徴付けられます。
準備方法
合成経路と反応条件
(5Z)-3-(4-フルオロベンジル)-5-{[1-(4-メトキシフェニル)-2,5-ジメチル-1H-ピロール-3-イル]メチリデン}-1,3-チアゾリジン-2,4-ジオンの合成は、通常、市販の前駆体から始めて、複数のステップを必要とします。重要なステップには以下が含まれます。
チアゾリジン-2,4-ジオンコアの形成: これは、適切なアミンとカルボニル化合物を酸性条件下で反応させることで達成できます。
フルオロベンジル基の導入: このステップでは、求核置換を促進するために、塩基の存在下でフルオロベンジルハロゲン化物を使用します。
メトキシフェニル基の付加: これは、メトキシベンゼンとアシルクロリドを使用して、フリーデル・クラフツのアシル化反応によって行うことができます。
ジメチルピロール基の組み込み: このステップでは、縮合反応でピロール誘導体を使用します。
工業的生産方法
この化合物の工業的生産は、高収率と純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、連続フローリアクター、高度な精製技術、および厳格な品質管理対策の使用が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にピロール環とチアゾリジン環で酸化反応を受ける可能性があります。
還元: 還元反応は、チアゾリジン-2,4-ジオンコアに存在するカルボニル基を標的にすることができます。
置換: 化合物中の芳香環は、求電子置換反応と求核置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬が、制御された条件下で使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノンを生成する可能性があり、一方、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい反応機構の探求と新しい合成方法の開発が可能になります。
生物学
生物学的研究では、この化合物は、生体活性分子の可能性について研究されています。さまざまな生体標的との相互作用は、その作用機序と潜在的な治療的用途に関する洞察を提供することができます。
医学
この化合物は、薬物候補としての可能性のために、医薬品化学において興味深いものです。その構造的特徴は、特定の酵素または受容体と相互作用する可能性があることを示唆しており、さまざまな疾患の治療のための候補となります。
産業
産業分野では、この化合物は、そのユニークな化学的特性により、ポリマーやコーティングなどの新しい材料の開発に使用できます。
科学的研究の応用
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it may be used to study enzyme interactions, receptor binding, and cellular pathways.
Medicine
Thiazolidinediones are known for their potential antidiabetic, anti-inflammatory, and anticancer properties. This compound may be investigated for similar therapeutic applications.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings.
作用機序
(5Z)-3-(4-フルオロベンジル)-5-{[1-(4-メトキシフェニル)-2,5-ジメチル-1H-ピロール-3-イル]メチリデン}-1,3-チアゾリジン-2,4-ジオンの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、または他のタンパク質が含まれる可能性があります。この化合物の構造により、これらの標的に結合し、その活性を阻害または調節することが可能になります。関与する正確な経路は、特定の生物学的コンテキストと標的の性質によって異なります。
類似の化合物との比較
類似の化合物
- (5Z)-3-(4-クロロベンジル)-5-{[1-(4-メトキシフェニル)-2,5-ジメチル-1H-ピロール-3-イル]メチリデン}-1,3-チアゾリジン-2,4-ジオン
- (5Z)-3-(4-ブロモベンジル)-5-{[1-(4-メトキシフェニル)-2,5-ジメチル-1H-ピロール-3-イル]メチリデン}-1,3-チアゾリジン-2,4-ジオン
- (5Z)-3-(4-メチルベンジル)-5-{[1-(4-メトキシフェニル)-2,5-ジメチル-1H-ピロール-3-イル]メチリデン}-1,3-チアゾリジン-2,4-ジオン
独自性
(5Z)-3-(4-フルオロベンジル)-5-{[1-(4-メトキシフェニル)-2,5-ジメチル-1H-ピロール-3-イル]メチリデン}-1,3-チアゾリジン-2,4-ジオンの独自性は、その化学反応性と生物学的活性を大きく左右する可能性のあるフルオロベンジル基の存在にあります。フッ素原子は、化合物の安定性と生体標的との相互作用能力を高めることができ、さらなる研究開発に役立つ価値のある化合物になります。
類似化合物との比較
Similar Compounds
Rosiglitazone: Another thiazolidinedione with antidiabetic properties.
Pioglitazone: Known for its use in the treatment of type 2 diabetes.
Ciglitazone: An early thiazolidinedione compound with similar biological activities.
Uniqueness
The unique structural features of “(5Z)-3-[(4-FLUOROPHENYL)METHYL]-5-{[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE” may confer distinct biological activities and therapeutic potential compared to other thiazolidinediones.
特性
分子式 |
C24H21FN2O3S |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
(5Z)-3-[(4-fluorophenyl)methyl]-5-[[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H21FN2O3S/c1-15-12-18(16(2)27(15)20-8-10-21(30-3)11-9-20)13-22-23(28)26(24(29)31-22)14-17-4-6-19(25)7-5-17/h4-13H,14H2,1-3H3/b22-13- |
InChIキー |
FWDBQSSDNWFRQD-XKZIYDEJSA-N |
異性体SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F |
正規SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-methyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11643885.png)
![(7Z)-7-(4-methoxybenzylidene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11643891.png)



![2-[(2E)-2-(hexan-2-ylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11643905.png)
![(2E)-2-[(E)-2-{[4-(Dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-5-(prop-2-EN-1-YL)-1,3-thiazolidin-4-one](/img/structure/B11643907.png)
![(5Z)-3-(4-chlorobenzyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11643920.png)
![(6Z)-2-cyclohexyl-6-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643928.png)
![11-(3,4-dimethoxyphenyl)-3-phenyl-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11643930.png)
![2-({[5-(dimethylsulfamoyl)furan-2-yl]carbonyl}oxy)-N,N-diethyl-N-methylethanaminium](/img/structure/B11643940.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11643944.png)

![4-(2-chlorophenyl)-11-phenyl-7-thia-1,4,9,10-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-3,5,12-trione](/img/structure/B11643947.png)
